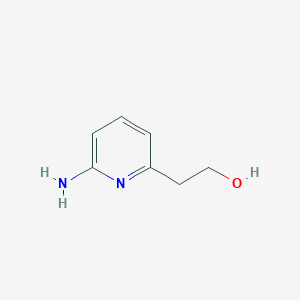

2-(6-Aminopyridin-2-YL)ethanol

Overview

Description

2-(6-Aminopyridin-2-YL)ethanol, also known as 2-Aminopyridine, is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 120-122 °C. 2-Aminopyridine is a derivative of pyridine and has a wide range of uses in organic synthesis, biochemistry, and pharmaceuticals. Its structure consists of a six-membered ring with two nitrogen atoms and two oxygen atoms. This compound is widely used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Reactivity and Synthesis

- 2-Aminopyridine, a related compound, shows reactivity with Meldrum’s acid and aryl glyoxals or aryl aldehydes, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions are catalyzed by acetic acid under both reflux and microwave conditions (Asadi et al., 2021).

Chemical Complex Formation

- The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol leads to the formation of tethered boryl and borylene osmium complexes, showcasing a method to construct complex organometallic structures (Rickard et al., 2002).

Synthesis of Heterocyclic Compounds

- 2-Aminopyridine derivatives have been used as precursors in the synthesis of various therapeutically significant heterocyclic compounds. The methodology illustrated for the synthesis of these compounds emphasizes their potential application in the development of pharmaceutical agents (Goel et al., 2005).

Solubility Studies

- The solubility of 2-aminopyridine in ethanol + n-butyl acetate mixtures was measured and analyzed, which is crucial for understanding its behavior in various solvent systems and applications in chemical synthesis (Wei & Chen, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as 2,6-diaminopyridine based functional polymers, have been synthesized and studied for their thermoresponsive properties . These polymers display upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .

Mode of Action

It’s worth noting that similar compounds, such as 2,6-diaminopyridine based functional polymers, exhibit thermoresponsive behavior . This means that their solubility in a solvent can be controlled by temperature, which could potentially influence their interaction with targets .

Result of Action

Similar compounds have been studied for their potential applications in drug delivery, sensing, personal care, and microfluidic applications due to their thermoresponsive properties .

Action Environment

The action of 2-(6-Aminopyridin-2-YL)ethanol may be influenced by environmental factors such as temperature and solvent composition . For instance, the phase transition temperature of similar compounds can be tuned by varying the concentration of the polymer solution, the nature of the alcohol, or the composition of the solvent mixture .

Properties

IUPAC Name |

2-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUQOXHSUUDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

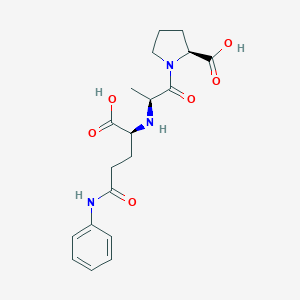

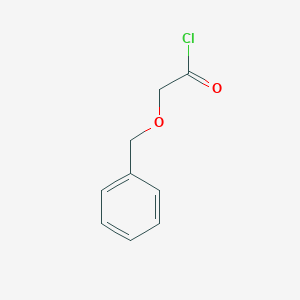

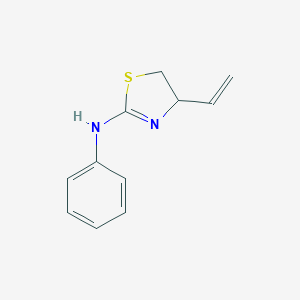

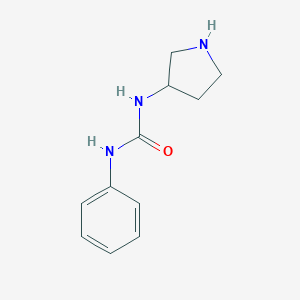

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)